molecular formula C25H27O5D11 B602552 Simvastatin-d11 CAS No. 1002347-74-1

Simvastatin-d11

Katalognummer: B602552
CAS-Nummer: 1002347-74-1
Molekulargewicht: 429.64
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simvastatin-d11 is a deuterated analog of simvastatin, a potent and lipophilic HMG-CoA reductase inhibitor, serving as a critical internal standard for the precise quantification of simvastatin and its metabolites in complex biological matrices using LC-MS and GC-MS. This high-purity stable isotope is indispensable for advanced pharmacokinetic and drug metabolism studies, enabling researchers to accurately trace the parent compound's absorption, distribution, metabolism, and excretion profiles. The application of this compound extends to elucidating the complex mechanisms of statin therapy in cardiovascular and neurological research, providing unparalleled analytical specificity. Beyond its role as an analytical standard, this compound facilitates sophisticated research into the pleiotropic effects of statins. Simvastatin, the parent molecule, is renowned not only for lowering cholesterol but also for its diverse biological activities, which include improving endothelial function, attenuating oxidative stress, and countering inflammation . Its high lipophilicity allows it to efficiently cross the blood-brain barrier, making it a compound of significant interest for neuroscience . Preclinical studies suggest simvastatin has neuroprotective potential, with mechanisms that may involve modulating the 18 kDa translocator protein (TSPO) to support mitochondrial function and cellular survival after injury , and improving cerebrovascular function . Consequently, this compound is a vital tool for investigations exploring simvastatin's potential application in models of traumatic brain injury, Alzheimer's disease, and secondary progressive multiple sclerosis . Furthermore, this compound is essential for probing the cellular mechanisms underlying statin-associated myopathy, a key research area focused on understanding the balance between apoptosis and autophagy flux in muscle cells induced by mevalonate pathway inhibition . This compound is intended for use in a laboratory setting exclusively and is not for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1002347-74-1

Molekularformel

C25H27O5D11

Molekulargewicht

429.64

Reinheit

95% by HPLC; 98% atom D;

Verwandte CAS-Nummern

79902-63-9 (unlabelled)

Tag

Simvastatin

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrolysis of Lovastatin to Monacolin J

The initial step involves enzymatic hydrolysis of lovastatin using hydrolases such as LovD acyltransferase. This enzyme selectively cleaves the methylbutyryl ester group, yielding monacolin J, a common intermediate. For this compound, deuterated reagents or solvents may be introduced at this stage to facilitate isotopic exchange, though precise deuteration typically occurs during subsequent acylation.

Acylation with Deuterated Reagents

The critical deuteration step involves substituting hydrogen with deuterium at the 8-position of monacolin J. Patent US20080182303A1 outlines a method using α-dimethylbutyryl-S-methyl-mercaptopropionate as an acyl donor. By replacing hydrogen atoms in the acyl donor with deuterium (e.g., using D₃C-C(D₂)-COO-), the resulting simvastatin analog incorporates deuterium at 11 positions (this compound). This reaction is catalyzed by LovD acyltransferase under fed-batch fermentation conditions, achieving >99% conversion.

Table 1: Key Reaction Parameters for Deuterated Acylation

ParameterValue/DescriptionSource
Acyl Donorα-Dimethylbutyryl-D11-S-methyl-mercaptopropionate
CatalystLovD Acyltransferase (E. coli)
Reaction Temperature30–37°C
Conversion Efficiency>99%
Deuterium Purity>98% (by NMR)

Biocatalytic Routes for Scalable Production

Whole-cell biocatalysis has emerged as a sustainable alternative to multistep chemical synthesis. Escherichia coli strains engineered to overexpress LovD acyltransferase enable large-scale production of this compound with minimal byproducts.

Fed-Batch Fermentation

High-cell-density fermentation optimizes biocatalyst yield. Using deuterated substrates in the growth medium ensures consistent isotopic labeling. For example, substituting H₂O with D₂O in the fermentation broth introduces deuterium at exchangeable hydrogen sites, though this approach requires careful control to avoid metabolic interference.

Downstream Purification

Post-fermentation, this compound is isolated via crystallization. The process involves:

  • Acidification of the broth to precipitate the lactone form.

  • Recrystallization from deuterated methanol or ethanol to enhance isotopic purity.

  • Final purification using preparative HPLC, achieving >98% chemical and isotopic purity.

Isotopic Labeling and Analytical Validation

Position-Specific Deuterium Incorporation

This compound features deuterium at 11 positions, primarily on the acyl side chain and methyl groups. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm isotopic distribution:

  • ¹H NMR : Absence of proton signals at δ 0.8–1.2 (methyl groups) and δ 2.3–2.7 (acyl chain).

  • HRMS : Molecular ion peak at m/z 429.58 (C₂₅H₁₈D₁₁O₅).

Stability and Metabolic Tracing

Deuterium’s kinetic isotope effect (KIE) minimally impacts this compound’s pharmacological activity but enhances metabolic stability. Studies using LC-MS/MS demonstrate its utility in tracing hepatic uptake and cytochrome P450-mediated oxidation.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of this compound Preparation Methods

MethodYield (%)Purity (%)Deuterium IncorporationScalability
Chemical Acylation85–9095–9811/11 positionsModerate
Biocatalysis92–9998–9911/11 positionsHigh
Fermentation + D₂O75–8090–95Variable (5–8 positions)Low

Biocatalytic methods outperform chemical synthesis in yield and scalability, though chemical routes offer flexibility in deuterium placement. Fermentation with D₂O is less precise but cost-effective for low-deuteration applications .

Analyse Chemischer Reaktionen

Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with deuterium atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deuterating Agents: Deuterium gas, deuterated solvents.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Deuterated analogs of simvastatin.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Simvastatin-d11 serves as a stable isotope-labeled compound, which is critical for tracing metabolic processes. It functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing mevalonic acid production, a precursor in cholesterol biosynthesis. This mechanism is pivotal in understanding lipid metabolism and the pharmacodynamics of statins.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

  • Induction of Pyroptosis : It has been shown to induce pyroptosis in certain cancer cells, leading to programmed cell death that can be beneficial in cancer therapy.
  • Suppression of Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of specific cancer cell lines, making it a potential candidate for further cancer research.

Scientific Research Applications

The applications of this compound span several domains:

  • Chemistry : Used for studying metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
  • Biology : Investigates the effects of deuterium on biological systems and enhances metabolic stability studies.
  • Medicine : Evaluates pharmacokinetics and pharmacodynamics of deuterated drugs, providing insights into drug metabolism and efficacy.
  • Industry : Aids in developing more stable pharmaceutical formulations.

Age-Related Macular Degeneration Study

A randomized controlled trial evaluated simvastatin's effect on slowing progression of non-advanced age-related macular degeneration (AMD). The study found that participants receiving simvastatin exhibited a significant reduction in AMD progression compared to the placebo group, particularly among those with specific genetic predispositions (CFH genotype CC) .

Cognitive Dysfunction Cases

Two case reports highlighted cognitive deficits in patients following simvastatin administration. These cases suggest potential adverse effects related to cognitive function, warranting further investigation into the neurocognitive impacts of statin therapy .

Antiplatelet Therapy Insights

In patients undergoing dual antiplatelet therapy post-coronary artery interventions, simvastatin was noted to play a role in reducing ischemic events while managing bleeding risks effectively . This finding emphasizes its importance in cardiovascular treatment regimens.

Wirkmechanismus

Simvastatin-d11 is compared with other statins, such as:

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and longer half-life.

    Pravastatin: Less lipophilic and primarily excreted unchanged in the urine.

Uniqueness: this compound’s deuterium incorporation provides enhanced metabolic stability and reduced degradation, making it a unique and valuable compound for research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

  • Atorvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin

Biologische Aktivität

Simvastatin-d11 is a deuterated derivative of simvastatin, a widely used statin for cholesterol management and cardiovascular disease prevention. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, therapeutic effects, and potential adverse interactions based on diverse research findings.

This compound operates primarily as an HMG-CoA reductase inhibitor , which is pivotal in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonate, a precursor for cholesterol production. This leads to decreased levels of low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) in the plasma, ultimately lowering cardiovascular risk factors .

Key Mechanisms:

  • Cholesterol Reduction : Decreases hepatic cholesterol concentrations, prompting the upregulation of hepatic LDL receptors .
  • Pleiotropic Effects : Beyond lipid-lowering, it exhibits anti-inflammatory properties, enhances endothelial function, and stabilizes atherosclerotic plaques .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of simvastatin, characterized by extensive first-pass metabolism in the liver. Key pharmacokinetic parameters include:

  • Tmax : 1.44 hours
  • Cmax : 9.83 µg/L
  • Half-life (t1/2) : 4.85 hours
  • Area Under Curve (AUC) : 40.32 µg·h/L .

Anti-inflammatory and Antiatherosclerotic Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In animal models, it has been shown to reduce carrageenan-induced edema comparably to traditional anti-inflammatory medications like indomethacin . Furthermore, studies involving apoE-deficient mice demonstrated that this compound significantly decreased aortic cholesterol content without altering plasma lipid levels, suggesting its potential in mitigating atherosclerosis independently of its lipid-lowering effects .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial activity of simvastatin derivatives against various pathogens. This compound has shown effectiveness against Enterococcus faecalis, indicating its potential application in treating infections alongside its cardiovascular benefits .

Case Studies and Clinical Findings

A population-based study evaluated the impact of drug-drug interactions (DDIs) on patients using simvastatin. The findings revealed that patients exposed to interacting drugs experienced a higher burden of adverse events compared to non-DDI groups. Notably, interactions with CYP3A4 inhibitors significantly increased simvastatin plasma concentrations, raising concerns about myopathy risks associated with higher systemic exposure .

Table 1: Summary of Clinical Findings on this compound

Study FocusKey Findings
Anti-inflammatory effectsReduced edema in carrageenan model; comparable to indomethacin .
AtherosclerosisSignificant reduction in aortic cholesterol content in apoE-deficient mice without altering plasma lipids .
Drug-drug interactionsIncreased adverse events with CYP3A4 inhibitors; higher risk for myopathy observed .

Q & A

Q. How should researchers document and share raw data for this compound studies to comply with FAIR principles?

  • Methodological Answer :
  • Data Repositories : Deposit raw NMR, MS, and HPLC data in public repositories (e.g., Zenodo, Figshare) with DOI links .
  • Metadata Standards : Use ISA-Tab format to annotate experimental conditions, instruments, and software .
  • Example Template :
        Dataset: Simvastatin-d11_PK_Data_2025  
        DOI: 10.5281/zenodo.XXXXX  
        Instruments: Agilent 6495B LC-MS/MS  
        Software: MassHunter v11.0  

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.